molecular formula C13H13N3O2 B12537472 Benzonitrile, 5-(di-2-propenylamino)-2-nitro- CAS No. 821776-52-7

Benzonitrile, 5-(di-2-propenylamino)-2-nitro-

Cat. No.: B12537472
CAS No.: 821776-52-7
M. Wt: 243.26 g/mol
InChI Key: ZARALMLTEKVTGV-UHFFFAOYSA-N
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Description

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group, a nitro group, and a di-2-propenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of reactive nitrating agents and the potential hazards associated with nitrile compounds.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The di-2-propenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amino-substituted benzonitrile derivatives.

    Reduction: Formation of amine-substituted benzonitrile derivatives.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(di-2-propenylamino)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The di-2-propenylamino group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 3-(di-2-propenylamino)-: Similar structure but with different substitution pattern.

    Diallyl trisulfide: Contains di-2-propenyl groups but lacks the nitrile and nitro groups.

Uniqueness

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrile and nitro groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

821776-52-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-[bis(prop-2-enyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-5-6-13(16(17)18)11(9-12)10-14/h3-6,9H,1-2,7-8H2

InChI Key

ZARALMLTEKVTGV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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